molecular formula C7H2F6INO B14797864 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine

3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B14797864
M. Wt: 356.99 g/mol
InChI Key: UYOLAXMGQXPFKS-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

The synthesis of 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method involves the use of trifluoromethylation reagents and iodination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biological molecules.

Comparison with Similar Compounds

Similar compounds to 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine include other halogenated pyridines and trifluoromethyl-substituted pyridines These compounds share some chemical properties but differ in their reactivity and applications

Properties

Molecular Formula

C7H2F6INO

Molecular Weight

356.99 g/mol

IUPAC Name

3-iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F6INO/c8-6(9,10)4-2-1-3(14)5(15-4)16-7(11,12)13/h1-2H

InChI Key

UYOLAXMGQXPFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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